Elimination of Immunosuppressive Liability: SphK2 Phosphorylation and S1P1 Receptor Activity
OSU-2S completely lacks the immunosuppressive activity inherent to its parent compound, FTY720. This is demonstrated by its inability to serve as a substrate for sphingosine kinase 2 (SphK2) and its failure to induce S1P1 receptor internalization or T lymphocyte homing, in contrast to FTY720 [1].
| Evidence Dimension | SphK2 Substrate Phosphorylation |
|---|---|
| Target Compound Data | No detectable phosphorylation |
| Comparator Or Baseline | FTY720: Efficiently phosphorylated by SphK2 |
| Quantified Difference | Qualitative difference (no phosphorylation vs. efficient phosphorylation) |
| Conditions | In vitro assay with recombinant SphK2 and γ-32P-ATP |
Why This Matters
This data proves OSU-2S is non-immunosuppressive, a critical differentiator for researchers seeking to study antitumor mechanisms without confounding immune modulation.
- [1] Omar, H. A., et al. (2011). Antitumor Effects of OSU-2S, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma. Hepatology, 53(6), 1943-1958. View Source
